molecular formula C14H13F3N4O3 B2595023 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034520-91-5

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2595023
CAS RN: 2034520-91-5
M. Wt: 342.278
InChI Key: LQTVSNHULJULLR-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TBTU, is a widely used coupling reagent in organic chemistry. It is commonly used in peptide synthesis, and its unique properties make it an essential tool in the field of biochemistry and medicinal chemistry. The purpose of

Scientific Research Applications

Monoamine Oxidase Inhibition (MAO Inhibitors)

The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. MAOs are flavin-dependent enzymes involved in the oxidative deamination of neurotransmitters such as serotonin, noradrenaline, and dopamine. Specifically, compounds 7, 18, and 25 demonstrated MAO-A inhibition activity comparable to the standard drug clorgyline. Importantly, they exhibited more selective inhibitory activity toward MAO-A than MAO-B, with no significant acute toxicity .

Condensing Agent in Organic Synthesis

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: (DMTMM), a related triazine compound, can be derived from the target compound. DMTMM has found applications as a condensing agent in several transformations:

Glycosidation

The related triazine compound has been employed in glycosidation reactions. Glycosidation is a crucial step in carbohydrate chemistry, allowing the formation of glycosidic bonds between sugars and other molecules .

Phosphonylation Methodology

DMTMM has also been utilized in phosphonylation reactions. Phosphonylation involves the introduction of phosphonate groups into organic molecules, which is valuable in drug discovery and materials science .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTVSNHULJULLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide

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